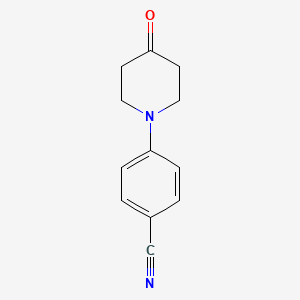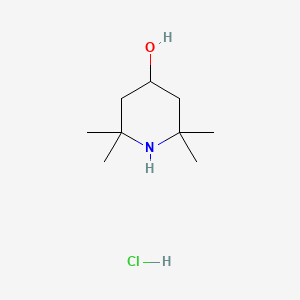
2,2,6,6-Tetramethylpiperidinol-4 hydrochloride
Overview
Description
2,2,6,6-Tetramethylpiperidinol-4 hydrochloride is an organic compound with the molecular formula C9H19NO·HCl. It is a derivative of piperidine, characterized by the presence of four methyl groups at the 2, 2, 6, and 6 positions, and a hydroxyl group at the 4 position. This compound is commonly used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-Tetramethylpiperidinol-4 hydrochloride typically involves the catalytic hydrogenation of triacetoneamine (2,2,6,6-tetramethyl-4-piperidone). This process can be carried out using various catalysts, such as CuCr/Al2O3, under specific reaction conditions. For instance, the reaction can be conducted at 120°C with nearly complete conversion of triacetoneamine and over 97% selectivity for 2,2,6,6-Tetramethylpiperidinol .
Industrial Production Methods
In industrial settings, the continuous catalytic hydrogenation method is preferred due to its efficiency and cost-effectiveness. This method involves the use of a promoter-modified CuCr/Al2O3 catalyst, which enhances the catalytic performance by providing more active sites and reducing side reactions .
Chemical Reactions Analysis
Types of Reactions
2,2,6,6-Tetramethylpiperidinol-4 hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,2,6,6-tetramethyl-4-piperidone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: It can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and selectivity .
Major Products
The major products formed from these reactions include 2,2,6,6-tetramethyl-4-piperidone and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,2,6,6-Tetramethylpiperidinol-4 hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2,6,6-Tetramethylpiperidinol-4 hydrochloride involves its interaction with various molecular targets and pathways. The hydroxyl and imino groups in the compound can form bi-directional hydrogen bonds, which inhibit ion migration and reinforce interface contact. This enhances the stability of materials and improves their performance .
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethyl-4-piperidone hydrochloride: This compound is similar in structure but has a ketone group instead of a hydroxyl group.
2,2,6,6-Tetramethylpiperidine: This compound lacks the hydroxyl group and is used in different chemical reactions.
Uniqueness
2,2,6,6-Tetramethylpiperidinol-4 hydrochloride is unique due to its combination of steric hindrance and the presence of a hydroxyl group, which imparts specific reactivity and stability. This makes it particularly useful in applications requiring controlled reactivity and stability under various conditions .
Properties
IUPAC Name |
2,2,6,6-tetramethylpiperidin-4-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO.ClH/c1-8(2)5-7(11)6-9(3,4)10-8;/h7,10-11H,5-6H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHEMTMCGXCQOBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)O)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


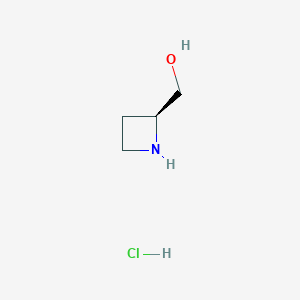
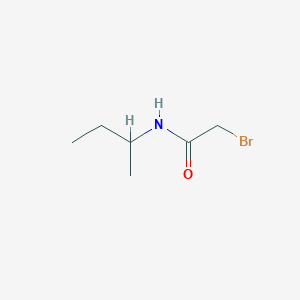
![2-{Imidazo[2,1-b][1,3]thiazol-3-yl}acetic acid](/img/structure/B3155113.png)

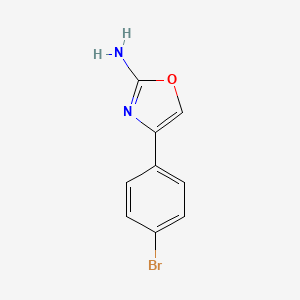
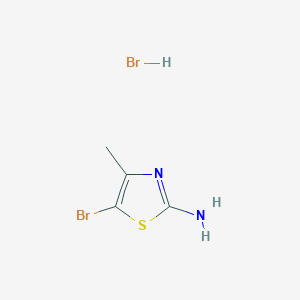
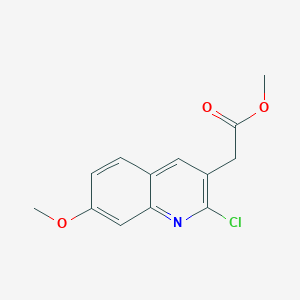
![Methyl [3-(2-oxopropyl)phenyl]acetate](/img/structure/B3155149.png)
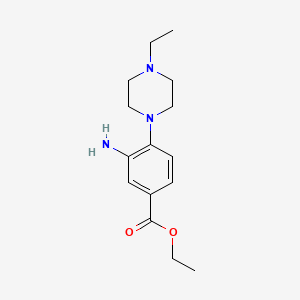
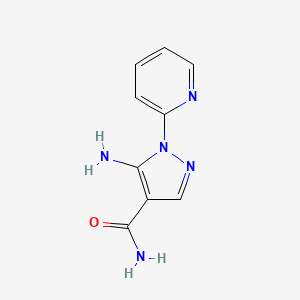
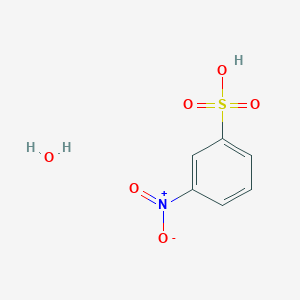
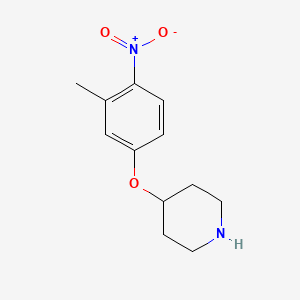
![(S,S)-(-)-2,2'-Bis[(R)-(N,N-dimethylamino)(phenyl)methyl]-1,1'-bis(DI(3,5-dimethylphenyl)phosphino)ferrocene](/img/structure/B3155198.png)
